N'-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide
Description
Properties
Molecular Formula |
C4H8N4O |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-ylamino)formamide |
InChI |
InChI=1S/C4H8N4O/c9-3-7-8-4-5-1-2-6-4/h3H,1-2H2,(H,7,9)(H2,5,6,8) |
InChI Key |
VATLUFRTZXPNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide typically involves the reaction of 4,5-dihydro-1H-imidazole with formohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as triethylamine can be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazolines.
Scientific Research Applications
N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazoline receptors are involved.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazoline ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Imidazoline-Based Acetohydrazides
- Example: 2-(2-(2-Bromophenyl)-4,5-dihydro-1H-imidazol-1-yl)-N'-(4-(pyridine-2-ylmethylene)acetohydrazide ()** Structure: Incorporates an acetohydrazide (–NH–NH–CO–CH2–) group instead of formohydrazide. Properties: Melting point = 189–191°C; IR peaks at 1686 cm⁻¹ (C=O), 1616 cm⁻¹ (C=N). The bromophenyl and pyridine substituents enhance π-π stacking and hydrogen bonding .
Sulfonamide Derivatives
- Example : N-(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-(trifluoromethyl)benzenesulfonamide ()**
- Structure : Features a trifluoromethylbenzenesulfonamide group (–SO2–NH–) fused to a polyheterocyclic system.
- Properties : Melting point = 221–223°C; ¹H-NMR shows aromatic protons at δ 7.41–7.92 ppm. The sulfonamide group enhances electron-withdrawing effects, stabilizing the imidazoline core .
- Comparison : Sulfonamides generally exhibit higher metabolic stability than hydrazides, making them preferable in drug design.
Urea-Linked Derivatives
- Example : 1-(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-3-phenylurea ()**
- Structure : Includes a urea (–NH–CO–NH–) linkage.
- Properties : Melting point = 242–246°C; IR confirms urea formation (C=O at ~1650 cm⁻¹). The p-tolyl group improves lipophilicity .
- Comparison : Urea derivatives often exhibit stronger hydrogen-bonding capacity than hydrazides, which could enhance receptor binding in biological systems.
Physicochemical Properties
Table 1: Key Data for Imidazoline Derivatives
*Calculated for C₅H₈N₄O.
Antileishmanial Activity
- Pyrazole-Imidazoline Derivatives: 5-Amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles () show IC₅₀ = 0.015 mM against Leishmania amazonensis, outperforming sulfonamide analogs (IC₅₀ = 0.059–0.065 mM) .
Antihypertensive Potential
- Benzoxazine-Imidazoline Derivatives (): 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazines demonstrate α₂-adrenergic agonist activity, reducing blood pressure in vivo .
- Comparison : The target compound’s hydrazide group could modulate adrenergic receptor selectivity compared to benzoxazine derivatives.
Biological Activity
N'-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by the presence of an imidazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of hydrazine derivatives with formic acid or its derivatives, yielding the target compound along with various structural analogs.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 168.16 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in DMSO and ethanol |
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, one study reported that derivatives of this compound inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.38 to 3.77 μM .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| SISO | 2.38 | N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide |
| RT-112 | 3.77 | N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide |
The cytotoxic effects of this compound are believed to be mediated through apoptosis induction in cancer cells. Specifically, studies have shown that treatment with this compound leads to an increase in early and late apoptotic cells in a concentration-dependent manner .
Cardiovascular Effects
In addition to its anticancer properties, this compound has been evaluated for its cardiovascular effects. Research indicates that certain derivatives can effectively reduce arterial blood pressure in normotensive rats by acting as inhibitors of human blood platelet aggregation induced by adrenaline or ADP .
Table 3: Cardiovascular Activity
| Compound | Effect | Tested Model |
|---|---|---|
| 3a | Reduction in arterial blood pressure | Normotensive rats |
| 3b | Inhibition of platelet aggregation | Human blood platelet assay |
Study on Anticancer Properties
A notable study focused on the structure–activity relationship (SAR) of this compound derivatives demonstrated that modifications at specific positions significantly influenced their cytotoxic potency against cancer cell lines. Compounds with bulky lipophilic groups exhibited enhanced activity compared to simpler analogs .
Study on Cardiovascular Effects
Another research effort explored the antihypertensive properties of imidazole derivatives similar to this compound. The findings suggested a strong correlation between the affinity for imidazoline binding sites and the reduction in mean arterial pressure (MAP), highlighting the potential for developing new antihypertensive agents based on this scaffold .
Q & A
Q. What synthetic methodologies are commonly employed for N'-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide?
The compound is synthesized via cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition followed by proto-demetallation and dehydrative cyclization. Key reagents include hydrazine derivatives, with strict control of pH and temperature to optimize yield and purity. Alternative routes involve reacting hydrazine hydrate with acid chlorides, as demonstrated in analogous imidazole-hydrazide systems .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy (1H/13C): Confirms the imidazoline and hydrazide moieties by identifying proton environments and carbon frameworks.
- IR spectroscopy: Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O stretches at ~1650 cm⁻¹).
- Mass spectrometry: Validates molecular weight and fragmentation patterns.
- X-ray crystallography: Utilizes SHELX programs for precise structural determination in crystalline forms .
Q. What are the typical reaction pathways for modifying the hydrazide group?
The hydrazide moiety undergoes condensation with aldehydes/ketones to form hydrazones or reacts with carbon disulfide (CS₂) to yield thiosemicarbazides. Subsequent alkylation or oxidation of these intermediates expands derivatization possibilities, as seen in thioamide synthesis .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Methodological solutions include:
- Standardization: Use reference compounds (e.g., alpha1A-adrenoceptor agonists like A61603) as positive controls .
- Repurification: Recrystallization or HPLC to eliminate byproducts .
- SAR studies: Isolate pharmacophores by synthesizing analogs with systematic substitutions .
Q. What computational strategies predict hydrogen-bonding networks influencing crystallinity?
- Graph set analysis: Classifies hydrogen-bond motifs (e.g., R₂²(8) rings common in imidazolines).
- Software tools: SHELXL or ORTEP-3 model interactions, validated against experimental crystallographic data.
- Database cross-referencing: Compare with the Cambridge Structural Database to identify recurring patterns .
Q. How to design stability studies under varying pH and temperature?
- Accelerated degradation: Expose the compound to buffers (pH 1–13) at 40–80°C.
- Analytical monitoring: Use HPLC-MS to track decomposition products and FT-IR for solid-state changes.
- Kinetic modeling: Apply Arrhenius equations to predict shelf-life under standard conditions .
Q. What experimental approaches validate the compound’s role as an enzyme inhibitor?
- In vitro assays: Measure inhibition constants (Ki) via fluorescence-based enzymatic assays.
- Docking studies: Use software like AutoDock to simulate binding to active sites (e.g., cytochrome P450 isoforms).
- Comparative analysis: Cross-reference with structurally similar inhibitors (e.g., benzimidazole derivatives) to identify key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
